![molecular formula C7H4Br3NO2 B3267188 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene CAS No. 444664-09-9](/img/structure/B3267188.png)
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-(bromomethyl)benzene is a brominated benzene derivative. It has three bromine atoms attached to the benzene ring, with one of them being part of a bromomethyl group . The compound is likely to be a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would consist of a benzene ring with bromine atoms attached at the 1, 3, and 2 positions. The bromine at the 2 position would be part of a bromomethyl group. The nitro group would likely be attached at the 5 position .Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions. They can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by another group. They can also participate in coupling reactions, which are commonly used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene would depend on its specific structure. As a brominated benzene derivative, it would likely be relatively stable and non-reactive under normal conditions. It would likely have a high molecular weight due to the presence of multiple bromine atoms .Mechanism of Action
The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. For 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene, this would depend on the specific context in which it is used. For example, if used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCPCAJZZCVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.